molecular formula C19H17FN2O3S2 B2441103 N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226433-85-7

N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2441103
CAS No.: 1226433-85-7
M. Wt: 404.47
InChI Key: QBBLBDMXYKAEEF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-22(27(24,25)16-5-3-2-4-6-16)17-11-12-26-18(17)19(23)21-13-14-7-9-15(20)10-8-14/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBLBDMXYKAEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is added via a sulfonylation reaction, using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various modifications, facilitating the exploration of structure-activity relationships in drug development.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor. It may interact with specific molecular targets, influencing cellular processes such as signal transduction pathways.

Medicine

  • Therapeutic Properties : Research indicates that this compound exhibits anti-inflammatory and anticancer activities. Studies have shown its effectiveness in inhibiting certain kinases and proteases, which are critical in cancer progression and inflammatory responses.

Industry

  • Advanced Materials : The compound is utilized in developing advanced materials and chemical sensors due to its unique electronic properties stemming from the thiophene ring.

The compound has been noted for several biological activities:

  • Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation in cellular models.
  • Anticancer Properties : Shows potential in inhibiting cancer cell proliferation in vitro.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThiophene ring, carboxamide group, phenylsulfonyl groupAntimicrobial, anti-inflammatory, anticancer
N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamideSimilar thiophene structureAntimicrobial
N-(2-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamideChlorine substituentAnti-inflammatory

Case Studies

  • Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound on human cell lines. Results indicated significant reduction in pro-inflammatory cytokine production.
  • Anticancer Research : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells, suggesting its potential as an anticancer agent.
  • Material Science Application : Research highlighted its use in developing organic electronic devices due to its favorable charge transport properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
  • N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
  • N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Uniqueness

This compound is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

The compound's molecular formula is C19H17FN2O3S2C_{19}H_{17}FN_{2}O_{3}S_{2}, with a molecular weight of 404.5 g/mol. Its structure includes a thiophene ring, which is known for contributing to various biological activities, and a sulfonamide moiety that may enhance its pharmacological properties .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases, which play critical roles in cell signaling and proliferation.
  • Interaction with Receptors : It may interact with various receptors involved in cellular processes, potentially modulating pathways related to inflammation and cancer progression.
  • Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound possesses antiproliferative effects against various cancer cell lines. It has been noted for its ability to induce cell death through mechanisms involving DNA damage and apoptosis .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity, potentially making it useful in treating infections caused by resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the fluorobenzyl group or the thiophene ring can significantly impact its biological activity. For instance, variations in the substituents on the benzyl moiety have been shown to alter potency and selectivity against specific targets .

CompoundStructure FeaturesBiological Activity
This compoundThiophene and sulfonamide structureAnticancer, Antimicrobial
N-(2-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamideChlorine substituent instead of fluorineAnti-inflammatory
N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamideMethyl substituent on benzyl groupVaries with modification

Case Studies

  • Antiproliferative Effects : A study assessed the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antiproliferative properties .
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound induces CYP1A1 expression in sensitive cancer cells, which is associated with enhanced drug metabolism and activation of pro-apoptotic pathways.

Q & A

Advanced Research Question

  • In Vitro Models : Use human liver microsomes (HLM) or hepatocytes to measure half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ). A t₁/₂ >60 minutes suggests favorable stability .
  • Metabolite Identification : Perform LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition : Screen against cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .

How can crystallographic data improve understanding of the compound's binding mode?

Advanced Research Question

  • Co-Crystallization : Soak the compound into protein crystals (e.g., BTK or ion channels) and solve structures via X-ray diffraction (resolution ≤2.0 Å) .
  • Electron Density Maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with hinge regions, hydrophobic packing) .
  • Mutagenesis Validation : Test binding affinity in mutant proteins (e.g., BTK C481S) to confirm critical residues .

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